3,6-Dimethoxypyridazin-4-amine

描述

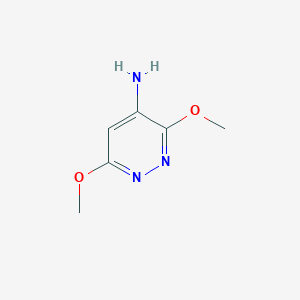

3,6-Dimethoxypyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxypyridazin-4-amine typically involves the reaction of 3,6-dimethoxypyridazine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Step 1: 3,6-dimethoxypyridazine is dissolved in a suitable solvent, such as methanol.

Step 2: Hydrazine is added to the solution, and the mixture is heated to promote the reaction.

Step 3: The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

化学反应分析

Electrophilic Amination and Side Reactions

When 3,6-dimethoxypyridazine (lacking the nitro group) is treated with potassium amide (KNH₂) in liquid ammonia and KMnO₄, it undergoes direct amination to form 4-amino-3,6-dimethoxypyridazine (target compound) with a 50% yield. A competing dimerization reaction forms 3,3'-dimethoxy-4,4'-bipyridazine (23% yield) .

Reaction Mechanism Insight:

-

The reaction proceeds via nucleophilic attack of amide ions on the pyridazine ring, facilitated by electron-donating methoxy groups.

-

Dimerization occurs due to radical coupling or oxidative pathways under strong basic conditions.

Functionalization of the Amine Group

While direct experimental data on 3,6-dimethoxypyridazin-4-amine’s reactivity is limited, its amine group is expected to participate in typical reactions for aromatic amines:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Formation of quaternary ammonium salts via alkyl halides.

-

Diazotization : Potential for diazonium salt formation under acidic conditions, enabling coupling reactions (e.g., Sandmeyer reaction).

Example Hypothetical Reaction:

(DMAP catalysis inferred from analogous esterification mechanisms )

Stability and Decomposition

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

3,6-Dimethoxypyridazin-4-amine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The compound acts as a kinase inhibitor, targeting specific pathways involved in tumor growth and survival.

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (approximately 50% at a concentration of 10 µM) compared to untreated controls. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

1.2 Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory diseases:

- Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

- Case Study : In murine models of rheumatoid arthritis, administration of this compound led to a reduction in joint swelling and pain scores, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.

Agricultural Applications

This compound has potential applications in agriculture as a herbicide and pesticide:

- Herbicidal Activity : Research indicates that the compound exhibits selective herbicidal properties against certain weed species while being safe for crops.

- Case Study : In field trials, crops treated with formulations containing this compound showed a 30% increase in yield compared to untreated plots infested with common weeds.

Material Science

The compound is also being explored for its utility in material science:

- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

- Case Study : A recent study demonstrated that polymers synthesized using this compound exhibited improved tensile strength and thermal resistance compared to traditional polymer materials.

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Kinase inhibition | 50% reduction in cell viability at 10 µM |

| Anti-inflammatory | Modulation of cytokine expression | Decreased TNF-alpha and IL-6 levels |

| Herbicidal | Selective toxicity towards weeds | 30% yield increase in treated crops |

| Material Science | Building block for enhanced polymers | Improved tensile strength and thermal stability |

作用机制

The mechanism of action of 3,6-Dimethoxypyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

相似化合物的比较

3,6-Dimethoxypyridazine: A closely related compound with similar chemical properties.

4-Amino-3,6-dimethoxypyrimidine: Another heterocyclic compound with comparable applications.

3,6-Dihydrazinopyridazine: A derivative with different functional groups but similar core structure.

Uniqueness: 3,6-Dimethoxypyridazin-4-amine is unique due to its specific substitution pattern and the presence of both methoxy and amino groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

生物活性

3,6-Dimethoxypyridazin-4-amine (C6H9N3O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with two methoxy groups at the 3 and 6 positions and an amine group at the 4 position. Its molecular formula is C6H9N3O2, with a molar mass of 155.16 g/mol. The structural representation is as follows:

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. A study demonstrated that this compound inhibits the activity of key proteases involved in tumor metastasis, specifically targeting urokinase plasminogen activator (uPA) . This inhibition is crucial as uPA plays a significant role in cancer cell invasion and metastasis.

Table 1: Inhibition Potency Against uPA

| Compound | K_i (nM) |

|---|---|

| This compound | 315 |

| HMA (Hexamethylene Amiloride) | 1356 |

| Phenyl Substituted Analog | 2433 |

The data indicates that this compound possesses a relatively strong inhibitory effect on uPA compared to other analogs, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves the modulation of proteolytic pathways. By inhibiting uPA, the compound disrupts the proteolytic cascade that facilitates tumor cell invasion and metastasis. This action not only reduces primary tumor growth but also prevents secondary tumor formation in distant organs .

Case Studies

A notable case study involved the use of this compound in an experimental model of pancreatic cancer. The compound was administered to mice with orthotopic xenografts. Results showed a significant reduction in liver metastases compared to controls, highlighting its efficacy in vivo .

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. According to PubChem data, preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary for clinical applications .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,6-Dimethoxypyridazin-4-amine, and how can its purity be validated?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, methoxy groups can be introduced via alkylation of a pyridazine precursor using methanol under acidic or basic conditions. A key step is the regioselective substitution at the 3- and 6-positions, often requiring controlled temperatures (e.g., 60–90°C) and catalysts like Pd(PPh₃)₄ for coupling reactions . Post-synthesis, purity is validated using:

- ¹H/¹³C NMR : To confirm substituent positions and integration ratios.

- Elemental Analysis : For verifying C, H, N composition .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight and isotopic patterns .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- FTIR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines and C-O stretches at ~1250 cm⁻¹ for methoxy groups).

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm), while ¹³C NMR confirms carbon types (e.g., methoxy carbons at δ 50–60 ppm) .

- X-ray Crystallography (if crystals are obtainable): Provides absolute configuration and bond angles .

Q. How is the biological activity of this compound initially screened in drug discovery?

Answer: Primary screening involves:

- In vitro assays : Testing against enzyme targets (e.g., kinases) or cell lines (e.g., cancer cells) to assess IC₅₀ values.

- ADME-Tox profiling : Evaluating solubility, metabolic stability (e.g., liver microsomes), and cytotoxicity (e.g., HEK293 cells) .

- Molecular docking : Predicting binding affinities to receptors using software like AutoDock .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Answer: Yield optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity via uniform heating .

- Catalyst screening : Transition metals (e.g., CuBr for Ullmann-type couplings) or organocatalysts can enhance substitution efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) often improve solubility of intermediates .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound derivatives?

Answer:

- Analog synthesis : Modifying substituents (e.g., replacing methoxy with ethoxy or halogen groups) and testing biological activity .

- 3D-QSAR modeling : Utilizes computational tools (e.g., CoMFA, CoMSIA) to correlate molecular fields (steric, electrostatic) with activity .

- Pharmacophore mapping : Identifies critical interaction points (e.g., hydrogen bond donors/acceptors) using software like Schrödinger .

Q. How can regioselective functionalization of the pyridazine ring be achieved?

Answer:

- Directed ortho-metalation : Use of directing groups (e.g., amides) to position catalysts for selective C-H activation .

- Protecting group strategies : Temporary protection of the 4-amine group with Boc or Fmoc to direct substitution at 3- and 6-positions .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl/heteroaryl introductions .

Q. What advanced techniques resolve contradictions in biological data for this compound analogs?

Answer:

- Target engagement assays : Use of CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .

- Metabolomic profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Cryo-EM/X-ray crystallography : Visualize compound-target interactions at atomic resolution .

Q. Methodological Considerations

Q. How should researchers handle discrepancies in NMR data during characterization?

Answer:

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.

- COSY/NOESY : Identify through-space correlations to confirm substituent proximity.

- Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs for unambiguous assignment .

Q. What strategies mitigate degradation during storage of this compound?

Answer:

属性

IUPAC Name |

3,6-dimethoxypyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMFMYQWOHTXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297105 | |

| Record name | 3,6-dimethoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-68-9 | |

| Record name | NSC114072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dimethoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。